molecular formula C19H21N3 B7057317 N-ethyl-2-pyridin-2-yl-N-(quinolin-6-ylmethyl)ethanamine

N-ethyl-2-pyridin-2-yl-N-(quinolin-6-ylmethyl)ethanamine

Cat. No.: B7057317
M. Wt: 291.4 g/mol
InChI Key: VWKKIZPUVSMFFZ-UHFFFAOYSA-N
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Description

N-ethyl-2-pyridin-2-yl-N-(quinolin-6-ylmethyl)ethanamine is a complex organic compound that features both pyridine and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-pyridin-2-yl-N-(quinolin-6-ylmethyl)ethanamine typically involves the reaction of pyridine and quinoline derivatives under specific conditions. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment . This environmentally friendly technique allows for the high-yield synthesis of a wide range of substituted carbamates.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are likely to be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-pyridin-2-yl-N-(quinolin-6-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-ethyl-2-pyridin-2-yl-N-(quinolin-6-ylmethyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2-pyridin-2-yl-N-(quinolin-6-ylmethyl)ethanamine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N,N-bis(2-pyridylethyl)amine: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethyl-2-(pyridin-4-yl)ethanamine: Similar structure but with a different position of the pyridine ring.

Uniqueness

N-ethyl-2-pyridin-2-yl-N-(quinolin-6-ylmethyl)ethanamine is unique due to its specific combination of pyridine and quinoline moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-ethyl-2-pyridin-2-yl-N-(quinolin-6-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c1-2-22(13-10-18-7-3-4-11-20-18)15-16-8-9-19-17(14-16)6-5-12-21-19/h3-9,11-12,14H,2,10,13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKKIZPUVSMFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC1=CC=CC=N1)CC2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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